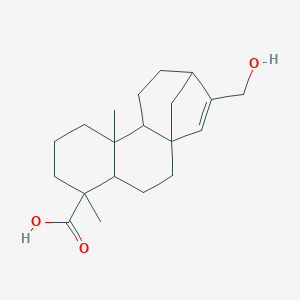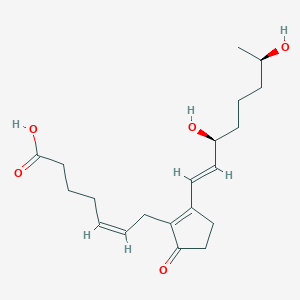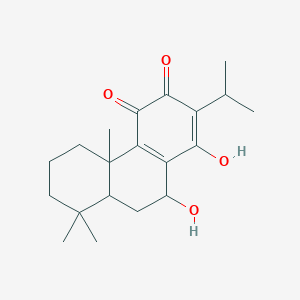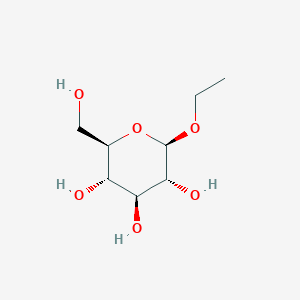
ent-17-Hydroxy-15-kauren-19-oic acid
Descripción general
Descripción
Ent-17-Hydroxy-15-kauren-19-oic acid, also known as 17-hydroxy-(4alpha)-kaur-15-en-18-Oic acid, is a type of organic compound known as kaurane diterpenoids . These are diterpene alkaloids with a structure based on the kaurane skeleton . It can be isolated from the leaves of Laetia thamnia L. and has shown cytotoxicity to human prostate LNCaP2 cells .
Molecular Structure Analysis
The molecular formula of ent-17-Hydroxy-15-kauren-19-oic acid is C20H30O3 . It belongs to the class of organic compounds known as kaurane diterpenoids, which are diterpene alkaloids with a structure based on the kaurane skeleton .Aplicaciones Científicas De Investigación
Cytotoxic Activity
The compound has been found to exhibit cytotoxic activity on human hepatocellular carcinoma HepG2 cells . All isolates of the compound exhibited cytotoxic activities with IC50 values ranging from 9.55 ± 0.45 to 53.92 ± 1.22 μM .
Anti-Inflammatory Properties
The compound is a type of ent-kaurane diterpene, which are known to have anti-inflammatory properties . Although the specific anti-inflammatory properties of this compound have not been studied, it is likely that it shares this characteristic with other ent-kaurane diterpenes .
Wound Healing
Ent-kaurane diterpenes, including this compound, have been found to promote wound healing . This suggests that the compound could potentially be used in treatments for wounds .
Antihepatotoxic Activity
The compound, being an ent-kaurane diterpene, is likely to have antihepatotoxic activity . This means it could potentially be used in treatments for liver toxicity .
Traditional Chinese Medicine
The compound is found in the herbs of Wedelia prostrata, a plant used in traditional Chinese medicine . The herbs of W. prostrata are used to clear heat, cool blood, eliminate phlegm, and stop coughing .
Cancer Treatment
The compound has been found to lead cancer cells to apoptosis . This suggests that it could potentially be used in cancer treatments .
Drug Delivery
The compound has been loaded onto fluorescent mesoporous silica nanoparticles for the location and therapy of nasopharyngeal carcinoma . This indicates that it could be used in targeted drug delivery systems .
Cytotoxic Activity on Prostate Cells
The compound was found to be cytotoxic to human prostate LNCaP2 cells with an IC50 of 17.63 mg/mL . This suggests that it could potentially be used in treatments for prostate cancer .
Mecanismo De Acción
Target of Action
The primary target of ent-17-Hydroxykaur-15-en-19-oic acid is human prostate LNCaP2 cells . These cells are a commonly used model for studying prostate cancer, and the compound’s interaction with these cells suggests potential applications in cancer research and treatment .
Mode of Action
ent-17-Hydroxykaur-15-en-19-oic acid exhibits cytotoxicity against LNCaP2 cells .
Biochemical Pathways
Given its cytotoxic effects on lncap2 cells, it is plausible that the compound interferes with pathways related to cell survival, growth, and proliferation .
Result of Action
The primary result of ent-17-Hydroxykaur-15-en-19-oic acid’s action is the induction of cytotoxicity in LNCaP2 cells . This suggests that the compound may have potential therapeutic effects in the context of prostate cancer .
Propiedades
IUPAC Name |
14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQHVCXFKPCQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | ent-17-Hydroxy-15-kauren-19-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
ent-17-Hydroxykaur-15-en-19-oic acid | |
CAS RN |
35030-38-7 | |
| Record name | ent-17-Hydroxy-15-kauren-19-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193 - 194 °C | |
| Record name | ent-17-Hydroxy-15-kauren-19-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)
![(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B210585.png)
![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)




![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)


![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)